2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide
Overview
Description
The compound “2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The reaction conditions and the synthetic strategies used can greatly influence the properties and potential applications of the resulting compounds .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with sp3 hybridization . This allows for efficient exploration of the pharmacophore space, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including functionalization of the pyrrolidine ring . The specific reactions that “2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide” can undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Pyrrolidine derivatives can have varied physicochemical parameters, which can be modified to obtain the best ADME/Tox results for drug candidates .Scientific Research Applications
Drug Discovery
- The compound “2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide” is a derivative of pyrrolidine . Pyrrolidine is a versatile scaffold used in drug discovery for the treatment of human diseases . The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- The methods of application or experimental procedures involve the synthesis of the compound and its derivatives, followed by biological testing .
- The outcomes of these studies are the discovery of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
Biological Research
- “2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide”, also known as A-366 or BTCPM, is a highly potent and selective small-molecule inhibitor of the protein methyltransferase SETD8. This enzyme is responsible for the methylation of lysine 20 on histone H4, a process involved in maintaining chromatin structure and regulating gene expression.
- The methods of application involve the synthesis of the compound, followed by biological testing in model systems such as HeLa cells.
- The outcomes of these studies are the discovery of the compound’s ability to selectively inhibit the activity of SETD8 with an IC50 value of 0.9 nM.
Future Directions
properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N,N-di(propan-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(2)15(10(3)4)12(16)8-14-6-5-11(13)7-14/h9-11H,5-8,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZFHEQWJLSOQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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